4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Overview
Description
SGC OF-1 is a selective inhibitor of the bromodomains of the proteins BRPF family (BRPF1/2/3).
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The compounds related to the specified chemical have been found to have potential applications in photodynamic therapy, particularly for cancer treatment. These compounds, including zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are critical for Type II mechanisms in photodynamic therapy, making them potential Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022), (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
Various benzenesulfonamide derivative compounds have been investigated for their anticancer activities. For instance, compounds were synthesized and screened for in vitro anticancer activity against human cancer cell lines such as breast, lung, colon, ovary, and liver. Specific compounds exhibited significant anticancer activity against certain cancer cell lines, suggesting their potential in cancer treatment (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Antitumor and Enzyme Inhibition
Several benzenesulfonamide derivatives have been synthesized and tested for their antitumor properties and enzyme inhibition capabilities. These compounds have shown potential in inhibiting tumor growth and specific human enzymes, which might be leveraged for therapeutic purposes in various diseases, including cancer (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
properties
IUPAC Name |
4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQZQREIHWDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide | |
CAS RN |
919973-83-4 | |
Record name | 919973-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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